Diallyldimethoxysilane
Description
Diallyldimethoxysilane is a silicon-based organosilane compound containing two methoxy (-OCH₃) groups and two allyl (CH₂=CH-CH₂-) groups bonded to a central silicon atom. This structure enables dual functionality: the methoxy groups facilitate hydrolysis and condensation reactions, while the allyl groups provide unsaturated bonds for polymerization or crosslinking . It is primarily used in reactive hot-melt adhesives and thermoplastic crosslinked materials, offering enhanced workability and recyclability due to its hybrid organic-inorganic reactivity . Applications include coatings, sealants, and adhesives where controlled curing and adhesion promotion are critical .
Properties
CAS No. |
18919-80-7 |
|---|---|
Molecular Formula |
C8H16O2Si |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
dimethoxy-bis(prop-2-enyl)silane |
InChI |
InChI=1S/C8H16O2Si/c1-5-7-11(9-3,10-4)8-6-2/h5-6H,1-2,7-8H2,3-4H3 |
InChI Key |
WERMRYHPOOABQT-UHFFFAOYSA-N |
SMILES |
CO[Si](CC=C)(CC=C)OC |
Canonical SMILES |
CO[Si](CC=C)(CC=C)OC |
Pictograms |
Flammable |
Synonyms |
DIALLYLDIMETHOXYSILANE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Diallyldimethoxysilane with structurally related silanes:
Reactivity and Handling Considerations
- This compound : Combines mild hydrolysis (due to methoxy groups) with radical-mediated crosslinking via allyl groups. Safer to handle than chlorinated silanes .
- Chlorinated Silanes (e.g., Dimethyldichlorosilane) : Highly reactive with moisture, releasing HCl. Require strict PPE (gloves, goggles, ventilation) and corrosion-resistant equipment .
- Ethoxy/Methoxy Silanes (e.g., Diethoxydimethylsilane) : Slower hydrolysis allows controlled curing in coatings. Lower toxicity compared to chlorinated analogs .
Application-Specific Advantages
- Adhesives : this compound outperforms phenyl- or methyl-substituted silanes due to its dual reactivity, enabling strong adhesion and thermal stability .
- Coatings : Diethoxydiphenylsilane is preferred for high-temperature stability, while methoxy silanes like this compound offer better compatibility with organic polymers .
- Precision Manufacturing : Chlorinated silanes (e.g., Dichloromethylsilane) are critical in semiconductor processing but require hazardous material protocols .
Research Findings and Industrial Relevance
- Crosslinking Efficiency: this compound exhibits superior crosslinking density in polyolefin adhesives compared to non-allylated analogs, enhancing mechanical strength by 30–40% .
- Market Trends : Ethoxy/methoxy silanes dominate the coatings sector (60% market share), while allylated silanes are emerging in recyclable adhesives due to regulatory pressure for sustainable materials .
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